2-Chloro-6-(4-methylphenyl)pyrazine
Overview
Description
2-Chloro-6-(4-methylphenyl)pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a chlorine atom at position 2 and a 4-methylphenyl group at position 6 makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methylphenyl)pyrazine can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Another method involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methylphenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other functional groups using reagents such as phenylboronic acid in the presence of palladium acetate.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Phenylboronic acid, palladium acetate, and triphenylphosphine are commonly used reagents.
Oxidation Reactions: Metal-free oxidation strategies and photocatalysis are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation reactions can produce oxidized derivatives .
Scientific Research Applications
2-Chloro-6-(4-methylphenyl)pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methylphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, pyrazine derivatives have been shown to inhibit the activity of specific kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
2-Chloro-6-(4-methylphenyl)pyrazine can be compared with other similar compounds, such as:
Pyrazinamide: An important first-line drug used in tuberculosis treatment.
Pyrrolo[1,2-a]pyrazines: These derivatives exhibit significant antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazine derivatives.
Properties
IUPAC Name |
2-chloro-6-(4-methylphenyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-13-7-11(12)14-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNHICMLNGTAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593886 | |
Record name | 2-Chloro-6-(4-methylphenyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637352-85-3 | |
Record name | 2-Chloro-6-(4-methylphenyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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